4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Overview
Description
Oxytetracycline is a broad-spectrum tetracycline antibiotic that was the second of its group to be discovered. It is derived from the actinomycete Streptomyces rimosus and is used to treat a wide variety of bacterial infections. Oxytetracycline works by interfering with the ability of bacteria to produce essential proteins, thereby inhibiting their growth and multiplication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxytetracycline can be synthesized through the fermentation of Streptomyces rimosus. The process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic. The fermentation process is typically carried out in large fermenters under controlled conditions of temperature, pH, and aeration .
Industrial Production Methods: In industrial settings, oxytetracycline is produced through a similar fermentation process but on a much larger scale. The fermentation broth is subjected to various downstream processing steps, including filtration, solvent extraction, and crystallization, to obtain the pure antibiotic .
Chemical Reactions Analysis
Types of Reactions: Oxytetracycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxytetracycline can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of oxytetracycline can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
Oxytetracycline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Oxytetracycline is employed in genetic research to select for bacteria carrying tetracycline resistance genes.
Mechanism of Action
Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the attachment of amino-acyl tRNA to the ribosome’s A site. This action inhibits protein synthesis, which is essential for bacterial growth and replication. The binding of oxytetracycline to the ribosome is reversible, allowing it to act as a bacteriostatic agent .
Comparison with Similar Compounds
Tetracycline: The parent compound of the tetracycline class, used to treat similar infections.
Doxycycline: A more potent and longer-acting derivative of tetracycline.
Minocycline: Another derivative with a broader spectrum of activity and better tissue penetration.
Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its specific spectrum of activity and its use in both human and veterinary medicine. It is particularly effective against certain strains of bacteria that have developed resistance to other antibiotics .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTVDYOSYBZBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564277 | |
Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19927-54-9 | |
Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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